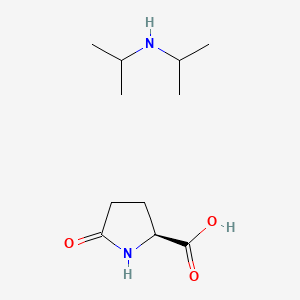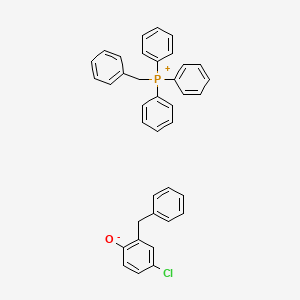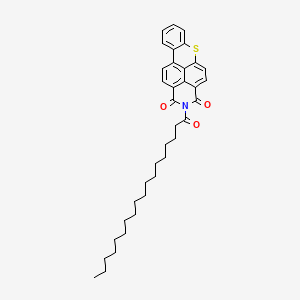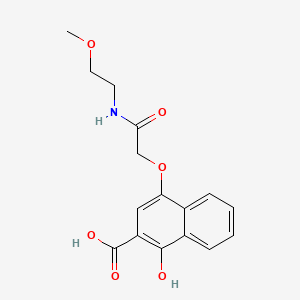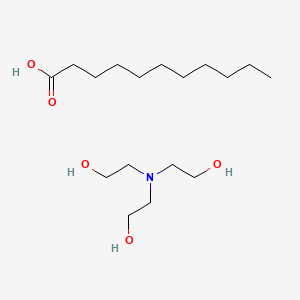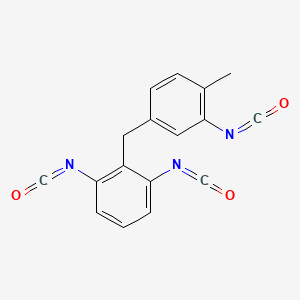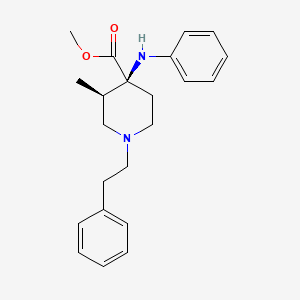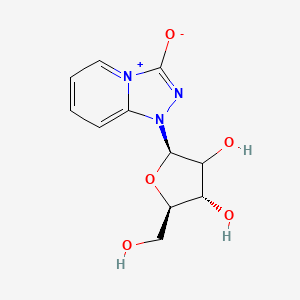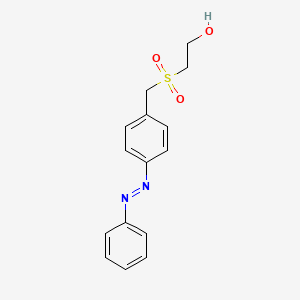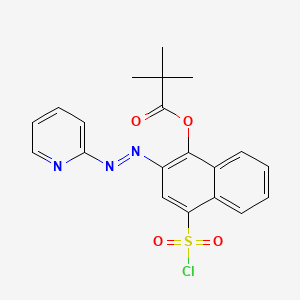
4-(Chlorosulphonyl)-2-(2-pyridylazo)-1-naphthyl pivalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Chlorosulphonyl)-2-(2-pyridylazo)-1-naphthyl pivalate is a complex organic compound known for its unique chemical properties and applications in various scientific fields. This compound features a chlorosulphonyl group, a pyridylazo moiety, and a naphthyl pivalate structure, making it a versatile molecule in synthetic chemistry and research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chlorosulphonyl)-2-(2-pyridylazo)-1-naphthyl pivalate typically involves multiple steps, starting with the preparation of the naphthyl pivalate core. This is followed by the introduction of the pyridylazo group through azo coupling reactions. The final step involves the chlorosulphonylation of the compound under controlled conditions to ensure the stability and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. This often includes the use of advanced purification techniques such as recrystallization and chromatography to obtain high-purity this compound.
化学反应分析
Types of Reactions
4-(Chlorosulphonyl)-2-(2-pyridylazo)-1-naphthyl pivalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the azo group into corresponding amines.
Substitution: The chlorosulphonyl group can be substituted with nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions often involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products
科学研究应用
4-(Chlorosulphonyl)-2-(2-pyridylazo)-1-naphthyl pivalate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 4-(Chlorosulphonyl)-2-(2-pyridylazo)-1-naphthyl pivalate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
相似化合物的比较
Similar Compounds
- 4-(Chlorosulphonyl)-2-(2-pyridylazo)-1-naphthyl acetate
- 4-(Chlorosulphonyl)-2-(2-pyridylazo)-1-naphthyl butyrate
- 4-(Chlorosulphonyl)-2-(2-pyridylazo)-1-naphthyl valerate
Uniqueness
Compared to similar compounds, 4-(Chlorosulphonyl)-2-(2-pyridylazo)-1-naphthyl pivalate stands out due to its specific structural features, such as the pivalate group, which imparts unique chemical properties and reactivity. This makes it particularly valuable in applications requiring high stability and selectivity.
属性
CAS 编号 |
94006-33-4 |
|---|---|
分子式 |
C20H18ClN3O4S |
分子量 |
431.9 g/mol |
IUPAC 名称 |
[4-chlorosulfonyl-2-(pyridin-2-yldiazenyl)naphthalen-1-yl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C20H18ClN3O4S/c1-20(2,3)19(25)28-18-14-9-5-4-8-13(14)16(29(21,26)27)12-15(18)23-24-17-10-6-7-11-22-17/h4-12H,1-3H3 |
InChI 键 |
MRTVKYWNAPYBLC-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C(=O)OC1=C(C=C(C2=CC=CC=C21)S(=O)(=O)Cl)N=NC3=CC=CC=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


